molecular formula C11H23NO4 B2888773 Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate CAS No. 1221341-37-2

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate

Cat. No.: B2888773
CAS No.: 1221341-37-2
M. Wt: 233.308
InChI Key: DMFBLCWXQAOICN-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is a secondary amine-containing ester with the molecular formula C₁₁H₂₃NO₄ and a molecular weight of 233.30 g/mol (calculated). Structurally, it consists of an ethyl propanoate backbone substituted with a 2,2-diethoxyethylamino group at the third carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic systems or protected amino derivatives.

Properties

IUPAC Name

ethyl 3-(2,2-diethoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-14-10(13)7-8-12-9-11(15-5-2)16-6-3/h11-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBLCWXQAOICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCCC(=O)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,2-diethoxyethyl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 2,2-diethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 3-[(2,2-diethoxyethyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound C₁₁H₂₃NO₄ 233.30 Ethyl ester, diethoxyethylamino Potential intermediate for heterocycles
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate C₁₁H₂₃NO₄ 233.30 Methyl ester, diethoxyethylamino, methyl branch Enhanced steric hindrance; 98% purity
Ethyl 3-[acetyl(butyl)amino]propanoate (IR 3535) C₁₁H₂₁NO₃ 215.29 Acetyl-butylamino, ethyl ester Liquid insect repellent
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate C₁₀H₁₉NO₄ 217.26 Boc-protected amino, ethyl ester Stable intermediate in peptide synthesis
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 Oxo, phenyl, ethyl ester Solid intermediate (M.P. 82–84°C)

Key Observations :

  • Diethoxyethylamino vs. Boc/Cbz Groups: The diethoxyethylamino group in the target compound offers unique solubility and reactivity compared to tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups. While Boc groups require acidic conditions for deprotection, the diethoxyethyl moiety may exhibit stability under broader pH ranges, making it suitable for specific synthetic pathways .
  • Applications: Ethyl 3-[acetyl(butyl)amino]propanoate (IR 3535) is industrially significant as an insect repellent, whereas the target compound’s role remains focused on synthetic intermediates .

Key Findings :

  • High-yield syntheses (e.g., 96% for benzopyranone derivatives) highlight the efficiency of cyano-ethoxycarbonyl reagents in forming heterocyclic cores .

Physicochemical Properties

Table 3: Physical Properties and Stability

Compound Name Physical State Melting Point (°C) Solubility Stability Notes
This compound Likely liquid Not reported Polar organic solvents Stable under ambient conditions
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate White solid 82–84 Ethanol, ether Stable; Rf = 0.32 (Et2O:PE)
5-Oxo-3-(2-cyano-2-ethoxycarbonylethenyl)amino-benzopyran-2-one Solid 234–235 DMSO, DMF High thermal stability

Insights :

  • The target compound’s liquid state (inferred from analogs like IR 3535) contrasts with crystalline derivatives like benzopyranones, which exhibit high melting points (>230°C) due to aromatic stacking .
  • Solubility in polar solvents (e.g., ethanol, acetonitrile) is common among ethyl amino propanoates, facilitating their use in solution-phase reactions .

Research Implications and Gaps

  • Applications: While this compound’s exact applications are underexplored, its structural similarity to heterocyclic precursors (e.g., pyranones, pyrimidines) suggests utility in drug discovery or agrochemical synthesis .
  • Synthesis Optimization : Future studies should aim to replicate high-yield methods (e.g., DMFDEA acetylation) for this compound .
  • Stability Studies: Comparative analyses of diethoxyethylamino vs. Boc/Cbz groups under acidic/basic conditions could refine its role as a protecting group .

Biological Activity

Ethyl 3-[(2,2-diethoxyethyl)amino]propanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H23NO4
  • Molecular Weight : 233.31 g/mol

The compound features an ethyl ester group and a diethoxyethyl amino moiety, contributing to its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit various biological activities such as:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Certain analogs have demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 3-[(2-methoxyethyl)amino]propanoateAntimicrobial
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoateAnticancer
Quinoxaline DerivativesAntiviral, Anticancer

Case Study 1: Anticancer Activity

A study conducted on a related compound demonstrated significant anticancer activity against breast cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis rates. The compound was administered in varying doses (10 µM to 50 µM) over 48 hours, showing a dose-dependent response.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of a similar diethoxyethyl derivative. In vitro experiments using SH-SY5Y neuroblastoma cells revealed that the compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions induced by glutamate exposure. The results indicated a potential for therapeutic application in treating conditions like Alzheimer's disease.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound and its analogs. Molecular docking studies suggest that modifications to the amino group can significantly alter binding affinities to target proteins involved in various biological pathways.

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